molecular formula C13H12N6O2 B5508614 5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5508614
M. Wt: 284.27 g/mol
InChI Key: VHVSUUPWHABWPC-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C13H12N6O2 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is 284.10217365 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nitration and Reduction Processes : Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the production of various nitration products and their subsequent reduction to [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines (Gazizov et al., 2020).
  • Solution-Phase Parallel Synthesis : Sun et al. (2011) conducted a solution-phase parallel synthesis of 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, which is relevant for the rapid preparation of these compounds (Sun et al., 2011).

Potential Applications

  • Antitumor and Antiviral Activities : A study by Islam et al. (2008) on the synthesis and evaluation of 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 7-amino-1H-[1,2,3]triazolo[4,5-d]-pyrimidin-5(4H)-ones revealed their antitumor and antiviral activities in vitro (Islam et al., 2008).
  • Antimicrobial and Antifungal Activities : Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities (Komykhov et al., 2017).
  • Tuberculostatic Activity : Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated them for tuberculostatic activity, finding significant potential in this area (Titova et al., 2019).

Structural and Physical Studies

  • Crystal Structure and Spectroscopic Characterization : Lahmidi et al. (2019) investigated a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, providing insights into its crystal structure and spectroscopic characteristics (Lahmidi et al., 2019).

Other Relevant Research

  • Dimroth Rearrangement and NMR Study : Salgado et al. (2011) conducted a study on the Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines to synthesize novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, offering insights into the reaction mechanisms and structural transformations (Salgado et al., 2011).

Mechanism of Action

While the specific mechanism of action for “5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is not available, related compounds have shown inhibitory effects in relation to copper in neutral and acidic chloride environments .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines would depend on the specific compound and its intended use .

Future Directions

Future research could focus on optimizing the synthesis process of [1,2,4]triazolo[1,5-a]pyrimidines , exploring their potential applications , and studying their inhibitory effects in various environments .

Properties

IUPAC Name

5-methyl-N-(2-methyl-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-8-3-4-10(19(20)21)6-11(8)17-12-5-9(2)16-13-14-7-15-18(12)13/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVSUUPWHABWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=CC(=NC3=NC=NN23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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